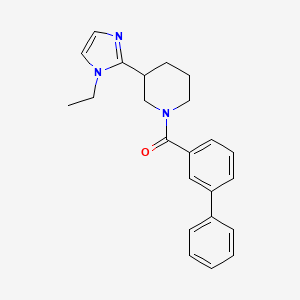

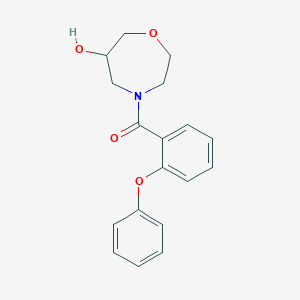

1-(3-biphenylylcarbonyl)-3-(1-ethyl-1H-imidazol-2-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to the target compound often involves multi-component cyclo-condensation, utilizing catalysts such as SO4²⁻/Y2O3 in ethanol, as seen in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014). This method could potentially be adapted for our target compound.

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy. For instance, the structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was elucidated through X-ray crystallography, revealing hydrogen bonding and C-H...π interactions (Khan et al., 2013). Similar techniques could elucidate the structure of the target compound.

Chemical Reactions and Properties

Chemical reactions involving imidazolyl and piperidine derivatives can vary widely. For example, novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been synthesized, demonstrating specific in vitro affinities for opioid receptors and showing potential anxiolytic and antidepressant properties (Trabanco et al., 2007). Such chemical reactivity could inform the potential interactions and transformations of the compound .

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior under various conditions. While specific data on the target compound is not readily available, studies on related compounds can provide insights. For instance, the synthesis and characterization of similar compounds often involve determining these physical properties to understand their potential applications and stability (Goli-Garmroodi et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, is essential. For example, the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives highlight the importance of the chemical properties in determining the biological activity of such compounds (Lv et al., 2017).

Scientific Research Applications

Cytochrome P450 Isoforms Selectivity

Chemical inhibitors play a crucial role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism, which is vital for predicting drug-drug interactions. The review by Khojasteh et al. (2011) emphasizes the importance of selecting potent and selective chemical inhibitors for various CYP isoforms to assess the metabolism-based drug interactions accurately. Although the compound 1-(3-biphenylylcarbonyl)-3-(1-ethyl-1H-imidazol-2-yl)piperidine is not directly mentioned, the methodology and principles discussed are relevant for evaluating its interaction with CYP isoforms, highlighting the broader implications of chemical inhibitors in pharmacokinetics and pharmacodynamics studies Khojasteh et al., 2011.

Chemokine CCR3 Receptor Antagonists

Chemokine receptor CCR3 has been identified as a potential target for treating allergic diseases such as asthma and allergic rhinitis. Small molecule antagonists, including derivatives of (bi)piperidine and imidazole, have been explored for their ability to inhibit CCR3 and alleviate allergic inflammation. Willems and IJzerman (2009) discuss the structure-activity relationships (SAR) of these small molecule antagonists, providing insights into the chemical framework necessary for high affinity and potency. This research underscores the therapeutic potential of targeting chemokine receptors with carefully designed small molecules, offering a valuable approach for developing treatments for allergic diseases Willems & IJzerman, 2009.

C-N Bond Forming Cross-Coupling Reactions

C-N bond-forming cross-coupling reactions are pivotal in synthesizing a wide array of organic compounds, including pharmaceuticals and agrochemicals. Kantam et al. (2013) review the use of copper-mediated systems in these reactions, highlighting the role of various amines, including imidazoles and piperidines, as coupling partners. The review emphasizes the significance of recyclable copper catalyst systems, showcasing advancements in sustainable and efficient synthetic methodologies. This research contributes to the understanding of the mechanisms and optimizations necessary for effective C-N bond formation, which is crucial for the synthesis of compounds including 1-(3-biphenylylcarbonyl)-3-(1-ethyl-1H-imidazol-2-yl)piperidine Kantam et al., 2013.

properties

IUPAC Name |

[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-(3-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-2-25-15-13-24-22(25)21-12-7-14-26(17-21)23(27)20-11-6-10-19(16-20)18-8-4-3-5-9-18/h3-6,8-11,13,15-16,21H,2,7,12,14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCNEWKHFIZEQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-biphenylylcarbonyl)-3-(1-ethyl-1H-imidazol-2-yl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)

![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)